molecular formula C7H4Cl2FNO B1409341 3,4-Dichloro-2-fluorobenzamide CAS No. 1806349-59-6

3,4-Dichloro-2-fluorobenzamide

Cat. No.: B1409341
CAS No.: 1806349-59-6
M. Wt: 208.01 g/mol
InChI Key: GYSPDFZIDCAYSN-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-fluorobenzamide is an organic compound with the molecular formula C7H4Cl2FNO It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions and a fluorine atom at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-2-fluorobenzamide can be synthesized through several methods. One common approach involves the acylation of 3,4-dichloro-2-fluoroaniline with an appropriate acylating agent. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of 3,4-dichloro-2-fluorobenzoyl chloride as an intermediate. This intermediate can be prepared by reacting 3,4-dichloro-2-fluorobenzene with oxalyl chloride in the presence of a catalyst. The resulting 3,4-dichloro-2-fluorobenzoyl chloride is then reacted with ammonia or an amine to form this compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.

Scientific Research Applications

3,4-Dichloro-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-2-fluoroaniline: A precursor in the synthesis of 3,4-Dichloro-2-fluorobenzamide.

    3,4-Dichloro-2-fluorobenzoyl chloride: An intermediate used in the industrial production of this compound.

    3,4-Dichloro-2-fluorobenzoic acid: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

3,4-dichloro-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSPDFZIDCAYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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